molecular formula C10H17ClN2O3S B2525101 1-butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1856090-77-1

1-butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No. B2525101
M. Wt: 280.77
InChI Key: SOLYUWFOQPJGCG-UHFFFAOYSA-N
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Description

1-Butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound with a complex structure. Let’s break down its components:



  • 1H-pyrazole ring : The core structure consists of a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms.

  • Butyl group (C4H9) : Attached to the pyrazole ring, the butyl group provides hydrophobic properties.

  • Ethoxymethyl group (C3H7O) : The ethoxymethyl moiety contributes to solubility and reactivity.

  • Sulfonyl chloride group (SO2Cl) : This functional group imparts reactivity and serves as a leaving group in chemical reactions.



Synthesis Analysis

The synthesis of 1-butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves several steps. While specific methods may vary, a common approach includes the following:



  • Pyrazole Formation : Start by synthesizing the pyrazole ring, often through cyclization of appropriate precursors.

  • Introduction of Butyl Group : Alkylate the pyrazole ring with butyl halide (e.g., butyl bromide or butyl chloride) to attach the butyl group.

  • Ethoxymethylation : React the resulting compound with ethyl alcohol (ethanol) in the presence of a base to introduce the ethoxymethyl group.

  • Sulfonylation : Finally, treat the ethoxymethyl-pyrazole intermediate with chlorosulfonic acid (SO2Cl) to form the sulfonyl chloride derivative.



Molecular Structure Analysis

The molecular structure of 1-butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride reveals its three-dimensional arrangement. X-ray crystallography or computational methods can provide insights into bond angles, torsion angles, and intermolecular interactions.



Chemical Reactions Analysis


  • Hydrolysis : The compound can undergo hydrolysis, leading to the release of the sulfonyl chloride group and formation of the corresponding acid.

  • Substitution Reactions : The sulfonyl chloride can participate in nucleophilic substitution reactions, replacing the chlorine atom with other nucleophiles (e.g., amines, alcohols).

  • Base-Catalyzed Reactions : Ethoxymethyl cleavage can occur under basic conditions, yielding the corresponding alcohol and pyrazole.



Physical And Chemical Properties Analysis


  • Melting Point : Investigate the compound’s melting point to assess its stability and handling conditions.

  • Solubility : Determine its solubility in various solvents (e.g., polar or nonpolar).

  • Stability : Assess stability under different environmental conditions (e.g., temperature, humidity).


Safety And Hazards


  • Toxicity : Evaluate the compound’s toxicity, especially considering the sulfonyl chloride group.

  • Handling Precautions : Use appropriate protective equipment (gloves, goggles) when working with this compound.

  • Storage : Store in a cool, dry place away from incompatible materials.


Future Directions


  • Biological Studies : Investigate potential biological activities (e.g., antimicrobial, anticancer) and target interactions.

  • Synthetic Modifications : Explore derivatization strategies to enhance specific properties.

  • Application Development : Consider applications in pharmaceuticals, materials, or catalysis.


properties

IUPAC Name

1-butyl-3-(ethoxymethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O3S/c1-3-5-6-13-7-10(17(11,14)15)9(12-13)8-16-4-2/h7H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLYUWFOQPJGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=N1)COCC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride

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